

Unveiling the Atomic Architecture of Cesium Bromide: A Technical Guide

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Compound of Interest

Compound Name: Cesium bromide

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This technical guide provides a comprehensive analysis of the crystal structure and space group of **Cesium Bromide** (CsBr), a compound of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the fundamental structural properties of CsBr.

Core Crystal Structure Properties

Cesium Bromide predominantly crystallizes in a simple cubic lattice, adopting the Cesium Chloride (CsCl) structure type.^{[1][2]} In this arrangement, each cesium ion is surrounded by eight bromide ions at the corners of a cube, and similarly, each bromide ion is surrounded by eight cesium ions.^{[3][4]} This coordination geometry is described as body-centered cubic.^{[3][4]} The crystal system is cubic, and it belongs to the space group Pm-3m, with the international number 221.^{[2][3][5]}

While the bulk form of CsBr consistently exhibits the CsCl-type structure, it is noteworthy that thin films of **Cesium Bromide** grown on substrates like mica or sodium chloride can adopt the rock-salt (NaCl) structure.^[2] This polymorphic behavior highlights the influence of dimensionality and substrate interactions on the crystallographic arrangement.

Quantitative Crystallographic Data

The precise dimensions and atomic positions within the **Cesium Bromide** unit cell have been determined through experimental techniques, primarily X-ray diffraction. The following table summarizes the key quantitative data for the predominant cubic (Pm-3m) phase.

| Parameter | Value | Source |
|--|--|-----------------|
| Crystal System | Cubic | [3] |
| Space Group | Pm-3m | [1][2][3][4][5] |
| Space Group Number | 221 | [5] |
| Lattice Constant (a) | 4.286 Å | [5] |
| 4.2953 nm (4.2953 Å) | [1] | |
| Unit Cell Volume | 80.94 Å ³ | [3] |
| Formula Units (Z) | 1 | [2] |
| Coordination Geometry | Cs ⁺ : 8-coordinate (Cubic) | [3][4] |
| Br ⁻ : 8-coordinate (Cubic) | [3][4] | |
| Cs-Br Bond Length | 3.75 Å | [3][4] |
| Atomic Positions | Cs: (0, 0, 0) | [3] |
| Br: (1/2, 1/2, 1/2) | [3] | |

Experimental Protocol: Crystal Structure Determination via X-ray Diffraction

The determination of the crystal structure of **Cesium Bromide** is typically achieved through single-crystal or powder X-ray diffraction (XRD). The following protocol outlines the fundamental steps involved in this experimental process.

Sample Preparation

- Single Crystal Growth: High-quality single crystals of CsBr are required for single-crystal XRD. These can be grown from a saturated aqueous solution by slow evaporation or by

controlled cooling of a molten salt. The resulting crystals should be clear and free of visible defects.

- Powder Sample Preparation: For powder XRD, a polycrystalline sample of CsBr is finely ground to a homogenous powder. This ensures that a random distribution of crystal orientations is presented to the X-ray beam.

Data Collection

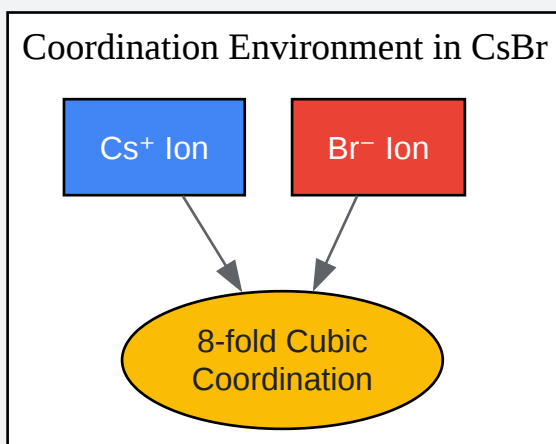
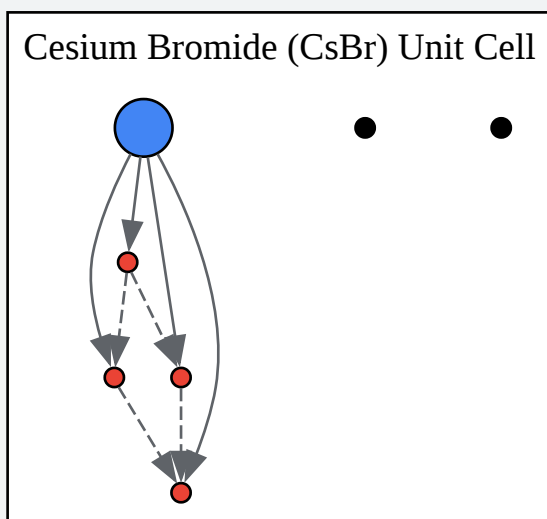
- Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α or Mo K α radiation) and a detector is used.
- Single-Crystal XRD: A selected single crystal is mounted on a goniometer head. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
- Powder XRD: The powdered sample is packed into a sample holder. The instrument then scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

Data Analysis

- Indexing and Unit Cell Determination: The positions of the diffraction spots (single-crystal) or peaks (powder) are used to determine the dimensions and symmetry of the unit cell. For CsBr, this would reveal a cubic lattice.
- Space Group Determination: Systematic absences in the diffraction pattern (i.e., certain reflections that are missing) provide information about the translational symmetry elements and are used to identify the space group as Pm-3m.
- Structure Solution and Refinement: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. For a simple structure like CsBr, the atomic positions of Cs at (0, 0, 0) and Br at (1/2, 1/2, 1/2) can be readily determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Visualizing the Cesium Bromide Crystal Structure

The following diagrams illustrate the logical relationship of the atomic arrangement in the **Cesium Bromide** unit cell.



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